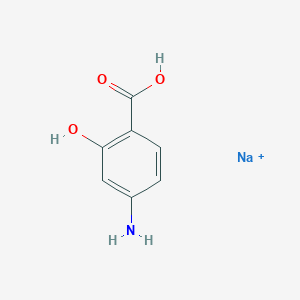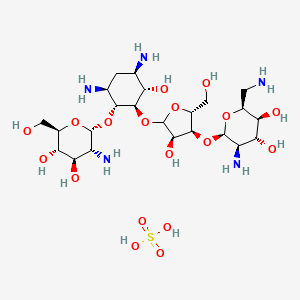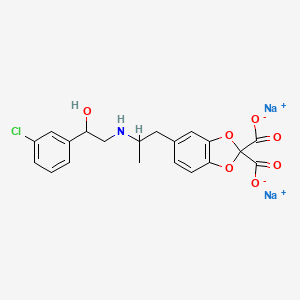
CGS 21680
概述
描述
CGS-21680 is a synthetic organic compound known for its role as a selective adenosine A2A receptor agonist . It is commonly used in scientific research to study neuronal transmission and respiration. The compound is usually presented as an organic hydrochloride salt with a molecular weight of 536.0 g/mol .
作用机制
CGS-21680 exerts its effects by selectively binding to adenosine A2A receptors . This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of A2A receptors results in the modulation of cyclic AMP (cAMP) levels, which in turn affects various cellular processes . The compound’s effects on neuronal transmission and respiration are mediated through these molecular pathways .
实验室实验的优点和局限性
2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine has several advantages for lab experiments. It is a potent and selective agonist of the adenosine A2A receptor subtype, which allows for specific activation of this receptor. 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine also has a long half-life, which allows for sustained activation of the receptor. However, 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine has several limitations, including its high cost and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to investigate its potential as a tool for studying the adenosine A2A receptor subtype and its role in various cellular processes. Additionally, there is a need to develop more potent and selective agonists of the adenosine A2A receptor subtype for use in lab experiments and potential therapeutic applications.
科学研究应用
CGS-21680 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behavior of adenosine receptors.
Industry: The compound is used in the development of new drugs targeting adenosine receptors.
安全和危害
生化分析
Biochemical Properties
CGS-21680 is a potent and selective A2A adenosine receptor agonist . It has a Ki value of 27 nM, indicating its high affinity for the A2A receptor . It interacts with the A2A receptor, leading to a decrease in D2 signaling . This interaction plays a crucial role in various biochemical reactions, including the regulation of myocardial blood flow and the release of neurotransmitters such as glutamate and dopamine in the brain .
Cellular Effects
CGS-21680 has been shown to have significant effects on various types of cells and cellular processes. It increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . It also has anti-inflammatory effects in animal models of lung injury and reduces neurotoxicity induced by Kainate . In the context of Huntington’s disease, CGS-21680 slows motor deterioration, prevents reduction in brain weight, and reduces the size of mutant huntingtin aggregates and intranuclear inclusions .
Molecular Mechanism
The molecular mechanism of action of CGS-21680 involves its binding to the adenosine A2A receptor, which forms a mutually inhibitory heteromer with the dopamine D2 receptor . Activation of the A2A receptor by CGS-21680 leads to a decrease in D2 signaling . This results in various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CGS-21680 have been observed to change over time. For instance, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity . Additionally, treatment with CGS-21680 significantly increased NAc CREB, which was attenuated to control levels by either dose of CGS-21680 .
Dosage Effects in Animal Models
In animal models, the effects of CGS-21680 vary with different dosages. For example, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity .
Metabolic Pathways
It is known that adenosine, the molecule that CGS-21680 mimics, plays a crucial role in many metabolic processes, including energy transfer, signal transduction, and neurotransmission .
Transport and Distribution
Given its solubility in DMSO and aq 2-hydroxypropyl-β-cyclodextrin, it can be inferred that it is likely to be distributed widely in the body .
Subcellular Localization
It is known that the adenosine A2A receptor, which CGS-21680 targets, is located on the cell surface . Therefore, it can be inferred that CGS-21680 primarily acts at the cell surface where it binds to the A2A receptor .
准备方法
The synthesis of CGS-21680 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is synthesized through a series of reactions involving the formation of the purine ring system and subsequent attachment of the ribose moiety . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity .
化学反应分析
CGS-21680 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can introduce different substituents onto the purine ring or the ribose moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
CGS-21680 is unique among adenosine receptor agonists due to its high selectivity for the A2A receptor subtype . Similar compounds include:
NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.
CPA (N6-Cyclopentyladenosine): A selective A1 receptor agonist.
IB-MECA (N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide): A selective A3 receptor agonist.
CGS-21680’s selectivity for A2A receptors makes it particularly valuable for research focused on this receptor subtype .
属性
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOANWZGLPPROA-RQXXJAGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043882 | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120225-54-9 | |
| Record name | CGS 21680 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120225-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-21680 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)



